2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

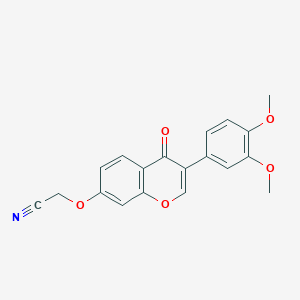

2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that features a chromenone core linked to a 3,4-dimethoxyphenyl group and an acetonitrile moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which is then functionalized with the 3,4-dimethoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Key Reaction Conditions

| Reaction Type | Reagents/Solvents | Temperature (K) | Time |

|---|---|---|---|

| Mannich Reaction | Formaldehyde, dimethylamine, ethanol | 328 | 2 hours |

| Alkylation/Smiles | α-Bromoacetamide, Cs₂CO₃, DMSO | 298–328 | 12–36 hours |

| Purification | TLC (DMSO solvent) | 308 (rotovap) | Post-reaction |

Note : Reaction times and temperatures vary based on substituent complexity .

Mechanistic Insights

The synthesis involves sequential formation of the chromenone skeleton and functional group introduction:

-

Core Formation : A Mannich reaction generates the chromen-4-one structure .

-

Functionalization : Alkylation with α-bromoacetamide derivatives introduces the acetonitrile group, facilitated by bases like Cs₂CO₃ .

-

Substitution : The 3,4-dimethoxyphenyl group is added via substitution, requiring activated phenolic rings or coupling partners.

Chemical Reactivity

The compound exhibits reactivity typical of chromenones and nitriles:

-

Hydrolysis : The acetonitrile group can hydrolyze to form carboxylic acids under acidic or basic conditions.

-

Esterification : The resulting carboxylic acid may undergo esterification with alcohols in the presence of acid catalysts .

-

Demethylation : Methoxy groups can be cleaved to phenolic hydroxyls using strong acids (e.g., HBr), enabling further substitution .

-

Coupling Reactions : The chromenone core may participate in alkylations or acylations, though specific data for this compound is limited .

Spectroscopic Characterization

Key analytical data from related compounds (adapted for context):

| Parameter | Value (Example) | Source |

|---|---|---|

| ¹H NMR | δ 4.56–4.92 ppm (methine) | |

| ¹³C NMR | δ 160–170 ppm (carbonyl) | |

| HRMS (EI) | [M+] calcd ≈ 342.35 g/mol |

科学的研究の応用

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. Its synthesis typically involves multi-step organic reactions such as decarboxylation and aldoxime formation, which have been optimized for industrial production to improve yield and reduce costs .

Key Reactions:

- Oxidation: Can introduce additional functional groups.

- Reduction: Alters oxidation states to modify reactivity.

- Substitution: Facilitates replacement of functional groups .

Biology

Research indicates that compounds similar to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. This compound's structure allows it to interact with biological molecules effectively, making it valuable for studying biochemical pathways and drug development .

Biological Activities:

- Antibacterial effects against various pathogens.

- Antifungal properties that inhibit fungal growth.

- Potential anticancer activity through mechanisms involving apoptosis and cell cycle regulation.

Medicine

The therapeutic potential of this compound is under investigation for various diseases. Its unique arrangement of functional groups may confer distinct pharmacological properties that are not found in other derivatives. Ongoing studies aim to elucidate its mechanism of action and efficacy in clinical applications .

Case Studies

Recent studies have highlighted the synthesis and application of this compound in pharmaceutical development:

- Synthesis Optimization : A study focused on optimizing the synthesis process for higher yields using phase-transfer catalysts, demonstrating significant improvements in industrial scalability .

- Biological Testing : Another research project evaluated the antibacterial properties of the compound against resistant strains of bacteria, revealing promising results that support further exploration in medicinal chemistry .

作用機序

The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

(3,4-Dimethoxyphenyl)acetonitrile: Shares the 3,4-dimethoxyphenyl group but lacks the chromenone core.

4-Methoxyphenylacetonitrile: Similar structure but with a single methoxy group.

Benzyl cyanide: Contains a benzyl group instead of the 3,4-dimethoxyphenyl group.

Uniqueness

2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is unique due to its combination of a chromenone core and a 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile , a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a chromenone core with a methoxy-substituted phenyl group, which is known for contributing to various biological activities. The molecular formula is C27H25NO, indicating the presence of both aromatic and aliphatic components that may influence its interactions with biological targets.

Biological Activities

1. Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The compound can scavenge free radicals and inhibit oxidative stress markers, which are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.

3. Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, primarily through mitochondrial pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in oxidative stress and inflammation, such as NADPH oxidase and COX-2.

- Signal Transduction Modulation : The compound affects signaling pathways like NF-kB, which plays a crucial role in inflammation and cancer progression.

- Induction of Apoptosis : It activates caspases leading to programmed cell death in cancer cells, thus reducing tumor growth .

Case Study 1: Anticancer Activity

In vitro studies evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed an IC50 value indicating significant cytotoxicity at concentrations lower than those required for normal cell lines, suggesting selective toxicity towards cancer cells.

Case Study 2: Anti-inflammatory Effects

A study assessed the anti-inflammatory potential using a model of induced inflammation in vitro. The compound significantly reduced levels of inflammatory markers compared to control groups, highlighting its therapeutic potential for conditions like arthritis or chronic inflammation .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSISQQLLXWUSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。